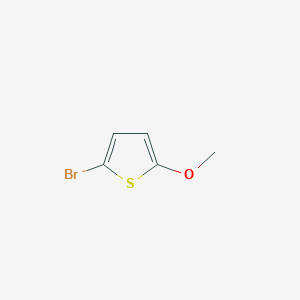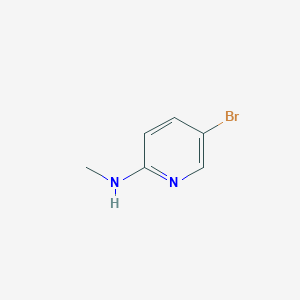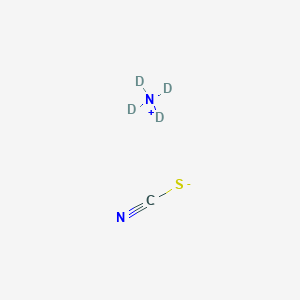
Ammonium-d4 thiocyanate
描述
Ammonium-d4 thiocyanate is a deuterated form of ammonium thiocyanate, where the hydrogen atoms in the ammonium ion are replaced with deuterium. This compound has the molecular formula ND₄SCN and a molecular weight of 80.15 g/mol. It is commonly used in scientific research due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions
Ammonium-d4 thiocyanate can be synthesized by reacting deuterated ammonia (ND₃) with carbon disulfide (CS₂). The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to this compound and hydrogen sulfide (H₂S): [ \text{CS}_2 + 2 \text{ND}_3 \rightarrow \text{ND}_4\text{SCN} + \text{H}_2\text{S} ]
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of deuterated ammonia and carbon disulfide in a controlled environment to prevent contamination and ensure the safety of the workers.
化学反应分析
Types of Reactions
Ammonium-d4 thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocyanogen (SCN)₂.
Reduction: It can be reduced to form thiourea (NH₂CSNH₂).
Substitution: It can participate in nucleophilic substitution reactions to form different thiocyanate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides (R-X) are used in the presence of a base.
Major Products Formed
Oxidation: Thiocyanogen (SCN)₂
Reduction: Thiourea (NH₂CSNH₂)
Substitution: Various alkyl thiocyanates (R-SCN)
科学研究应用
Ammonium-d4 thiocyanate is widely used in scientific research due to its isotopic properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of deuterated compounds and in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the pathways of nitrogen and sulfur in biological systems.
Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolism.
Industry: Used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.
作用机制
The mechanism of action of ammonium-d4 thiocyanate involves its ability to participate in various chemical reactions due to the presence of the thiocyanate ion (SCN⁻). The deuterium atoms in the ammonium ion (ND₄⁺) do not significantly alter the chemical reactivity of the compound but provide a means to trace the compound in various reactions and processes. The thiocyanate ion can form complexes with metal ions, participate in redox reactions, and act as a nucleophile in substitution reactions.
相似化合物的比较
Ammonium-d4 thiocyanate is unique due to the presence of deuterium atoms, which makes it different from other similar compounds. Some similar compounds include:
Ammonium thiocyanate (NH₄SCN): The non-deuterated form, commonly used in various industrial and laboratory applications.
Guanidinium thiocyanate (C(NH₂)₃SCN): Used in the extraction of nucleic acids.
Potassium thiocyanate (KSCN): Used in analytical chemistry to detect iron ions.
The uniqueness of this compound lies in its isotopic composition, which makes it valuable for isotopic labeling and tracing studies in various scientific fields.
属性
IUPAC Name |
tetradeuterioazanium;thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFLUNRINLCBN-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].C(#N)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583654 | |
| Record name | (~2~H_4_)Ammonium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36700-77-3 | |
| Record name | (~2~H_4_)Ammonium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36700-77-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


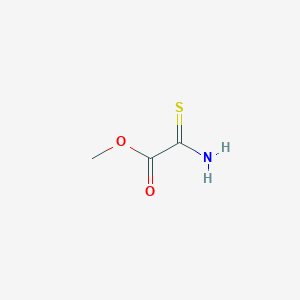

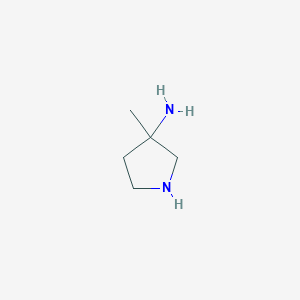
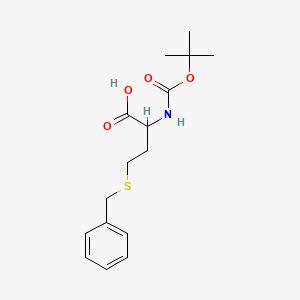
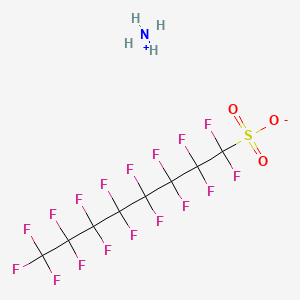
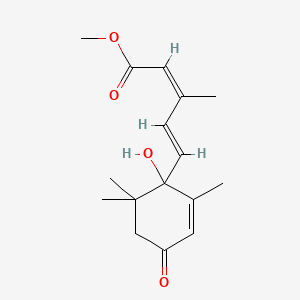
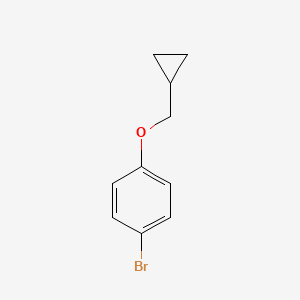
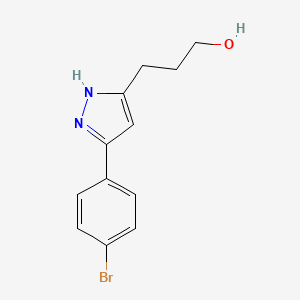
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
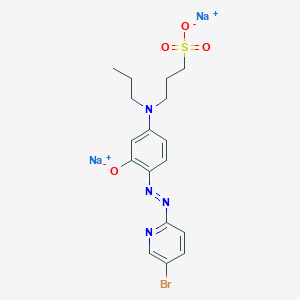
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)
